Isopropyl p-aminosalicylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6018-21-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
propan-2-yl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-10(13)8-4-3-7(11)5-9(8)12/h3-6,12H,11H2,1-2H3 |
InChI Key |
YBUHABZMSNVUKQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Other CAS No. |
6018-21-9 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Isopropyl P Aminosalicylate
Established Synthetic Routes for p-Aminosalicylic Acid Esters
The preparation of p-aminosalicylic acid esters has been approached through various methods, including direct esterification and the use of reactive intermediates to facilitate the reaction.
A notable method for preparing esters of p-aminosalicylic acid involves the use of a p-(thionylamino)-salicylic acid chloride intermediate. google.com This process begins with the reaction of the anhydrous sodium salt of 4-amino-2-hydroxybenzoic acid with thionyl chloride to produce p-thionylaminosalicylic acid chloride. google.com This intermediate is a new chemical compound that facilitates the subsequent esterification. google.com The reaction is typically initiated by heating thionyl chloride, followed by the gradual addition of the sodium salt, which maintains a vigorous reaction. google.com
The core of this synthetic strategy is the reaction of the p-(thionylamino)-salicylic acid chloride with an alcohol or phenol (B47542). google.com This reaction forms the corresponding p-thionylaminosalicylic acid ester. The final step involves the hydrolysis of this ester with water or dilute acids (such as hydrochloric, sulfuric, or acetic acid) to split off sulfur dioxide and yield the desired p-aminosalicylic acid ester. google.com
Table 1: Synthesis via Thionylaminosalicylic Acid Chloride Intermediate
| Step | Reactants | Product | Key Conditions | Citation |
|---|---|---|---|---|
| 1 | Anhydrous sodium salt of 4-amino-2-hydroxybenzoic acid, Thionyl chloride | p-(Thionylamino)-salicylic acid chloride | Initial heating to 70°C, then self-sustaining reaction | google.com |
| 2 | p-(Thionylamino)-salicylic acid chloride, Alcohol (e.g., Isopropyl alcohol) | p-Thionylaminosalicylic acid ester | Reaction temperature kept below 50°C | google.com |
The synthesis of Isopropyl p-aminosalicylate can be achieved through the aforementioned intermediate-based method by using isopropyl alcohol as the reactant alcohol. google.com The general procedure involves reacting p-(thionylamino)-salicylic acid chloride with an excess of isopropyl alcohol. google.com The resulting isopropyl p-thionylaminosalicylate is then hydrolyzed to produce this compound. google.com A variety of alcohols, including n-propyl alcohol, isopropyl alcohol, and n-butyl alcohol, are cited as suitable for this esterification process. google.com
An alternative, more direct synthesis has also been described. Isopropyl 4-amino-2-hydroxybenzoate (B10774363) was prepared via the alkylation of 4-aminosalicylic acid. nih.gov This procedure involves reacting 4-aminosalicylic acid with isopropyl iodide in the presence of anhydrous cesium carbonate in acetone (B3395972). nih.gov The product was obtained as an off-white solid with a melting point of 75–76 °C. nih.gov
Synthesis of Related p-Aminosalicylic Acid Conjugates and Prodrugs
The modification of p-aminosalicylic acid into various conjugates and prodrugs is a significant area of research, aiming to enhance its properties.
Polymer-drug conjugates of 4-aminosalicylic acid have been developed to improve therapeutic efficacy. nih.gov One method employed is the aqueous Michael addition polymerization reaction to create polyamidoamine-based carriers. nih.govresearchgate.net These carriers can be incorporated with molecules like 4-aminosalicylic acid. nih.gov The concept of covalently linking a drug to a polymer backbone through a labile bond was first introduced by Helmut Ringsdorf in 1975. mdpi.com This model often involves a biostable or biodegradable polymer backbone. mdpi.com
Another approach involves developing bioactive linear choline-based copolymers as micellar carriers. mdpi.com These polymethacrylates can contain trimethylammonium groups with p-aminosalicylate anions. mdpi.com The strategy of ion exchange is applied in choline-based systems to introduce pharmaceutical anions like p-aminosalicylate (PAS). mdpi.com Such systems can also physically encapsulate the PAS drug to improve drug content and release efficiency. mdpi.com
The synthesis of dipeptide-containing p-aminosalicylic acid derivatives represents a prodrug strategy. researchgate.net These derivatives are designed to be recognized by transporters like the human H+-coupled oligopeptide transporter PEPT1. jst.go.jpnih.gov The synthesis involves coupling amino acids such as glycine, lysine, glutamic acid, or valine to the amino group of aminosalicylic acid. jst.go.jpnih.gov For instance, the synthesis of L-glutamyl-para-amino-salicylic acid involves reacting L-glutamic acid with carbobenzoxy chloride, followed by several steps to condense it with para-aminosalicylic acid and subsequently remove the protecting group. google.com The resulting dipeptide derivatives, like Gly-ASA, Glu-ASA, and Val-ASA, have been shown to be transportable substrates for PEPT1. nih.gov
Table 2: Examples of Dipeptide-PAS Derivatives
| Dipeptide Derivative | Coupled Amino Acid | Target Transporter | Citation |
|---|---|---|---|
| Gly-ASA | Glycine | PEPT1 | jst.go.jpnih.gov |
| Glu-ASA | Glutamic Acid | PEPT1 | jst.go.jpnih.gov |
| Val-ASA | Valine | PEPT1 | jst.go.jpnih.gov |
Fluoroquinolones, a class of antibiotics, have been conjugated with p-aminosalicylic acid to create novel derivatives with potential antibacterial applications. google.comnih.gov The synthesis involves a multi-step process. google.com In a typical pathway, the carboxyl group of a fluoroquinolone (like ciprofloxacin (B1669076) or norfloxacin) is activated and then coupled with an intermediate of p-aminosalicylic acid, such as its methyl or ethyl ester. google.comresearchgate.net The coupling reaction is often carried out in an organic solvent like dichloromethane, using a base such as triethylamine (B128534) and a coupling agent like HATU or HBTU. google.com This approach combines the structural features of both parent molecules, potentially leading to compounds with a different activity spectrum. google.com
Other Aminosalicylate Esterification Strategies
Beyond the direct alkylation of p-aminosalicylic acid (PAS), several alternative strategies have been developed for the synthesis of its esters. These methods often involve the use of activating agents, catalysts, or protecting groups to facilitate the esterification process, or they are part of a broader strategy to create complex molecules like mutual prodrugs.
One notable method involves the temporary protection of the amino group to prevent side reactions and activate the carboxylic acid. A patented process describes the reaction of p-(thionylamino)-salicylic acid chloride with an alcohol, such as isopropanol. google.com This intermediate, formed from PAS and thionyl chloride, readily reacts with the alcohol to form the corresponding p-thionylaminosalicylic acid ester. Subsequent hydrolysis with water or dilute acid cleaves the thionylamino group, splitting off sulfur dioxide and yielding the final p-aminosalicylic acid ester. google.com This approach provides a simplified route to various PAS esters. google.com
Catalytic methods have also been explored to improve the efficiency of direct esterification. The use of boron trifluoride as a catalyst for the esterification of p-aminosalicylic acid has been investigated. acs.org While conventional esterification methods under various conditions were found to be challenging, the boron trifluoride-catalyzed approach offered a more effective alternative. acs.org
Transesterification represents another viable pathway. This strategy involves the reaction of a lower alkyl ester of p-aminosalicylic acid, such as the methyl or ethyl ester, with a higher alcohol. google.com The interchange of the ester radicals is typically driven by using the higher alcohol in excess.
Furthermore, esterification has been employed as a strategy in the creation of mutual prodrugs. For instance, p-aminosalicylic acid has been conjugated with the antitubercular drug ethambutol (B1671381) through an ester linkage. semanticscholar.org This approach aims to mask the carboxylic acid group of PAS, potentially reducing gastric irritation, and simultaneously protect the alcohol group of ethambutol from metabolic oxidation. semanticscholar.org The formation of the ester bond is confirmed by spectroscopic methods, such as the shift in the C=O stretching vibration in infrared (IR) spectra. semanticscholar.org
Table 1: Summary of Alternative Esterification Strategies for Aminosalicylates
| Strategy | Reagents & Conditions | Key Findings | Source(s) |
|---|
| Thionylamino Intermediate | 1. p-Aminosalicylic acid, Thionyl chloride 2. Isopropanol 3. Water or dilute acid | A simplified method where the amino group is temporarily protected as a thionylamino group, facilitating the reaction with alcohols. google.com | google.com | | Boron Trifluoride Catalysis | p-Aminosalicylic acid, Alcohol, Boron Trifluoride (catalyst) | Provides an effective catalytic route for direct esterification, overcoming challenges of conventional methods. acs.org | acs.org | | Transesterification | Methyl or Ethyl p-aminosalicylate, Higher alcohol (e.g., Isopropanol) | Interchange of ester radicals from a low-molecular-weight ester to a higher one. google.com | google.com | | Mutual Prodrug Formation | p-Aminosalicylic acid, Ethambutol, Esterification agents | Forms a conjugate where PAS is ester-linked to another drug, aiming to improve therapeutic profiles by masking functional groups. semanticscholar.org | semanticscholar.org |
Advanced Synthetic Approaches and Methodological Innovations
Modern synthetic chemistry has introduced more refined and efficient methods for the preparation of this compound and its analogs. These advanced approaches often focus on improving yields, simplifying procedures, and enabling the synthesis of a wider range of derivatives for structure-activity relationship studies.
A significant methodological innovation is the use of cesium carbonate as a base for the alkylation of p-aminosalicylic acid. nih.gov In a general procedure for preparing various alkyl esters, PAS is treated with an iodoalkane, such as isopropyl iodide, in the presence of anhydrous cesium carbonate in an acetone solvent at room temperature. nih.gov This method has been successfully used to synthesize isopropyl 4-amino-2-hydroxybenzoate in high yield. nih.gov The reaction is typically rapid, and the product can be purified using standard column chromatography. nih.gov This approach is part of a broader strategy to synthesize prodrugs of PAS to improve its pharmacokinetic properties. nih.gov
The synthesis of this compound via this cesium carbonate-mediated alkylation resulted in an 85% yield of the isolated product, which was characterized as an off-white solid. nih.gov Detailed analysis confirmed its structure. nih.gov
Innovations are not limited to the final esterification step but also extend to the synthesis of the p-aminosalicylic acid precursor itself. Advanced methods for the carboxylation of m-aminophenol, which is a key step in producing PAS, have been developed to be more environmentally friendly than the traditional Kolbe-Schmidt reaction. tou.edu.kz One such innovation involves using sodium salt of ethyl carbonate as the carboxylation agent in a carbon dioxide atmosphere, which avoids the use of water as a solvent and reduces the need for a large excess of reagents. tou.edu.kz
The development of catalyst-free synthetic methods represents another frontier in methodological innovation. While not specifically detailed for this compound, research on other esters of salicylic (B10762653) acid derivatives has shown that reasonable yields can be achieved without a catalyst, highlighting the importance of substrate reactivity in designing greener chemical processes. researchgate.net
Table 2: Research Findings for Cesium Carbonate-Mediated Synthesis of this compound
| Parameter | Finding | Source |
|---|---|---|
| Reaction | Alkylation of 4-aminosalicylic acid with isopropyl iodide. | nih.gov |
| Reagents | 4-aminosalicylic acid, Isopropyl iodide, Anhydrous cesium carbonate. | nih.gov |
| Solvent | Acetone. | nih.gov |
| Yield | 85% | nih.gov |
| Appearance | Off-white solid. | nih.gov |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 10.87 (s, 1H), 7.39 (d, J = 8.7 Hz, 1H), 6.07–6.06 (m, 3H), 5.94 (d, J = 2.1 Hz, 1H), 5.06 (hept, J = 6.3 Hz, 1H), 1.25 (d, J = 6.2 Hz, 6H). | nih.gov |
| ¹³C NMR (101 MHz, DMSO-d₆) δ | 169.7, 163.4, 156.4, 131.4, 106.9, 100.3, 98.9, 68.0, 22.2. | nih.gov |
| HRMS (EI) | Calculated for C₁₀H₁₃NO₃ [M+H]⁺: 196.0968, Found: 198.0966. | nih.gov |
Compound Reference Table
Advanced Analytical Methodologies for Isopropyl P Aminosalicylate and Its Metabolites
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is the cornerstone for separating Isopropyl p-aminosalicylate from its metabolites or impurities. High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique, while Gas Chromatography (GC) presents alternative considerations.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the analysis of aminosalicylates, including this compound. klivon.com It is routinely used for purity assessment and the quantitative determination of the compound and its metabolites in various matrices. klivon.comnih.gov
Various HPLC methods have been developed for the parent compound, p-aminosalicylic acid (PAS), which are foundational for the analysis of its esters. Reversed-phase HPLC is the most common approach. nih.gov For instance, a method for quantifying PAS and its primary metabolite, N-acetyl-para-aminosalicylic acid (AcPAS), in biological samples like plasma and brain tissue utilizes a C18 column with a gradient mobile phase and fluorescence detection. nih.govnih.gov This method demonstrates high sensitivity, with lower limits of quantification (LLOQ) around 50 ng/mL in plasma. nih.govnih.gov
Ion-pairing HPLC has also been successfully applied for the simultaneous analysis of PAS and its main degradation product, m-aminophenol. oup.compsu.edu This technique employs an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulphate, in the mobile phase to enhance the retention and separation of the ionic analytes on a reversed-phase column. psu.edu
Method validation is a critical aspect of HPLC applications, ensuring the reliability of the results. Validation parameters typically include linearity, accuracy, precision (repeatability and reproducibility), specificity, and stability. univ-lyon1.frnih.gov For example, a validated HPLC method for an active pharmaceutical ingredient showed excellent linearity over a concentration range of 0.4 to 0.6 mg/mL and high accuracy, with a recovery of 100%. univ-lyon1.fr
Detectors commonly coupled with HPLC for aminosalicylate analysis include Ultraviolet (UV) detectors and Diode Array Detectors (DAD), which monitor the absorbance at specific wavelengths. univ-lyon1.frnih.gov More advanced systems use tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity, particularly in complex biological matrices. uct.ac.za
Table 1: Examples of HPLC Conditions for p-Aminosalicylic Acid (PAS) Analysis
| Parameter | Example 1: Reversed-Phase HPLC nih.govnih.gov | Example 2: Ion-Pair HPLC psu.edu | Example 3: LC-MS/MS uct.ac.za |
|---|---|---|---|
| Column | Reversed-phase C18 | Chromolith SpeedROD RP-18e | Phenomenex Synergi Hydro-RP (150 x 2.0 mm, 4µm) |
| Mobile Phase | Gradient system (details not specified) | 20mM phosphate (B84403) buffer, 20mM TBAS, 16% Methanol (B129727) (pH 6.8) | Isocratic: Methanol, water, formic acid (40:59.8:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 300 µL/min |
| Detection | Fluorescence (Ex: 337 nm, Em: 432 nm) | UV at 233 nm | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | Not specified | Acetanilide and Sulfanilic acid | Rilmenidine |
| Retention Time | Not specified | ~6 min (total run time) | PAS: ~2.4 min |
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is another powerful separation technique, though its application for this compound is less common than HPLC. GC is best suited for volatile and thermally stable compounds. While direct analysis of this compound is possible, the analysis of related non-volatile aminosalicylates may require derivatization to increase their volatility.
The viability of GC for analyzing esters of aminosalicylic acid is demonstrated by its use for determining Methyl-4-aminosalicylate. avantorsciences.com This suggests that GC can be a suitable method for this compound, likely involving a capillary column with a mid-polar stationary phase and Flame Ionization Detection (FID) or Mass Spectrometry (MS) for detection.
In the context of pharmaceutical formulations containing aminosalicylates, Headspace Gas Chromatography (GC-HS) is a standard method for the quantification of residual volatile organic solvents, such as isopropyl alcohol. ijpsjournal.comijpsnonline.com This technique analyzes the vapor phase in equilibrium with the sample, allowing for the sensitive detection of volatile impurities without injecting the non-volatile drug substance itself. ijpsjournal.com For instance, a validated GC-HS method for isopropyl alcohol in mesalamine tablets uses a DB-624 capillary column with nitrogen as the carrier gas and an FID detector. ijpsjournal.com It is important to note that this application is for impurity testing rather than for the quantification of the active ingredient.
Studies on the isopropylation of amino acids for analysis by GC-MS further indicate that the isopropyl group is amenable to GC analysis, supporting the potential for developing GC-based methods for this compound. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Following separation, or for the analysis of the pure substance, spectroscopic and spectrometric methods are indispensable for confirming the identity, structure, and purity of this compound.
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) is a critical tool for the characterization of this compound, providing information on its molecular weight and elemental composition. klivon.com When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it allows for the definitive identification of the compound and its metabolites or degradation products. uct.ac.zanih.gov
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. google.com For this compound (C₁₀H₁₃NO₃), the monoisotopic mass is 195.08954 Da. uni.lu
Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the protonated molecule (or other adducts) and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint. Predicted collision cross-section (CCS) values, which relate to the ion's shape, and the mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are crucial for its identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.09682 | 141.9 |
| [M+Na]⁺ | 218.07876 | 149.2 |
| [M+K]⁺ | 234.05270 | 147.8 |
| [M+NH₄]⁺ | 213.12336 | 160.4 |
| [M-H]⁻ | 194.08226 | 144.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the structural confirmation of this compound. klivon.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of its structure. google.com
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the protons of the amine and hydroxyl groups. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two equivalent methyl (CH₃) groups.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group. google.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isopropyl -CH₃ | ~1.3 | Doublet | 6H |
| Isopropyl -CH | ~5.1 | Septet | 1H |
| Aromatic -H | ~6.0 - 7.5 | Multiplets | 3H |
| Amine -NH₂ | Variable | Broad Singlet | 2H |
| Hydroxyl -OH | Variable | Broad Singlet | 1H |
Note: Predicted shifts are estimates based on the analysis of related structures like p-aminosalicylic acid chemicalbook.com and isopropyl salicylate. chemicalbook.com The solvent used can significantly influence the chemical shifts of labile protons (-NH₂ and -OH).
Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique used in the analytical determination of this compound. The method is based on the absorption of UV or visible light by the chromophore within the molecule. For this compound, the chromophore is the p-aminosalicylate moiety.
The UV spectrum of the parent compound, p-aminosalicylic acid, shows a characteristic maximum absorption (λmax) at approximately 264-265 nm. bioline.org.brresearchgate.net Since the isopropyl ester group does not significantly affect the primary chromophore, the λmax for this compound is expected to be in a very similar region. This property is widely exploited for quantitative analysis and as a means of detection in HPLC systems. nih.gov
Different analytical methods for p-aminosalicylic acid have utilized various detection wavelengths, including 220 nm, 233 nm, and 254 nm, depending on the mobile phase composition and the presence of other substances. psu.eduuniv-lyon1.frnih.gov Spectrophotometric methods have also been developed that involve derivatization of the amine group to produce a colored product that absorbs in the visible region (e.g., at 460 nm or 555 nm), which can enhance sensitivity and specificity. bioline.org.br The stability of the compound can also be monitored by observing changes in the UV-Vis spectrum over time. nih.gov
Potentiometric and Titrimetric Analyses for Related Aminosalicylates
Potentiometric and titrimetric methods offer robust and established approaches for the quantitative analysis of aminosalicylates, such as p-aminosalicylic acid (PAS) and its salts. These techniques are particularly useful for bulk drug analysis and in pharmaceutical formulations.
Nonaqueous titrimetry has been successfully applied for the assay of PAS and its sodium salt. nih.govnih.gov One method involves a potentiometric titration in a nonaqueous medium, where the sample is titrated with perchloric acid in glacial acetic acid. nih.gov To sharpen the endpoint, carbon tetrachloride can be added to precipitate the reaction products. nih.gov The endpoint is determined using a pH meter with a glass-silver electrode combination. nih.gov Visual titrations in nonaqueous solvents are also effective. For p-aminosalicylic acid, acetone (B3395972) serves as a suitable solvent, while anhydrous methanol is used for its sodium salt, with thymol (B1683141) blue as the indicator in both cases. nih.gov
Potentiometric titration is also a valuable technique for studying the complex formation of aminosalicylates with metal ions and for determining stability constants. researchgate.netmdpi.com For instance, the interaction of mesalamine (5-aminosalicylic acid), an isomer of PAS, with transition metal ions has been investigated using the Irving-Rossotti pH titration technique. researchgate.netmdpi.com Furthermore, potentiometry can be employed to determine sodium p-aminosalicylate in the presence of its primary degradation product, m-aminophenol, after separation by ion-exchange chromatography. rsc.org The European Pharmacopoeia recognizes the use of automatic titrators, which can be qualified using standards like sodium aminosalicylate dihydrate. ethz.ch
Below is a table summarizing various titrimetric approaches for aminosalicylates.
| Analyte | Titration Method | Titrant | Solvent System | Detection/Indicator | Reference |
| p-Aminosalicylic Acid | Nonaqueous Visual Titration | Sodium Methoxide | Dimethylformamide | - | nih.gov |
| p-Aminosalicylic Acid | Nonaqueous Visual Titration | - | Acetone | Thymol Blue | nih.gov |
| Sodium p-Aminosalicylate | Nonaqueous Visual Titration | - | Anhydrous Methanol | Thymol Blue | nih.gov |
| p-Aminosalicylic Acid & Sodium Salt | Nonaqueous Potentiometric Titration | Perchloric Acid | Glacial Acetic Acid (with Carbon Tetrachloride) | Glass-Silver Electrode | nih.gov |
| Sodium p-Aminosalicylate | Potentiometric Titration | Perchloric Acid | Propylene Glycol and Isopropyl Alcohol | - | nih.gov |
| 5-Aminosalicylic Acid | Titrimetric Analysis | - | - | Purity determination by neutralization titration | uct.ac.za |
Metabolite Identification and Quantification Strategies
As a prodrug, this compound is anticipated to be hydrolyzed by esterases in the body to yield p-aminosalicylic acid (PAS). PAS is then subject to further metabolism, primarily through acetylation. The major metabolite formed is N-acetyl-p-aminosalicylic acid (AcPAS). nih.govnih.govpsu.edu The degree of metabolism can be concentration-dependent. nih.gov The identification and quantification of PAS and AcPAS in biological matrices are crucial for pharmacokinetic studies.
Modern analytical methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the preferred techniques for the sensitive and specific quantification of these metabolites.
High-Performance Liquid Chromatography (HPLC):
Several HPLC methods have been developed for the determination of PAS and its metabolites. One such method for quantifying PAS and AcPAS in plasma, cerebrospinal fluid, and brain tissues uses a reversed-phase C18 column with a gradient mobile phase and fluorescence detection. nih.govnih.gov This method involves a straightforward protein precipitation step for sample preparation. nih.govnih.gov Ion-pair reversed-phase HPLC has also been employed for the simultaneous determination of PAS and its degradation product, m-aminophenol, using a monolithic silica (B1680970) column for rapid separation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become the gold standard for quantifying drug metabolites due to its high sensitivity and selectivity. A validated LC-MS/MS method for the quantification of PAS in human plasma utilizes a protein precipitation extraction followed by chromatographic separation on a Hydro-RP analytical column with an isocratic mobile phase. psu.edu Detection is achieved using a mass spectrometer in the multiple reaction monitoring (MRM) mode. psu.edu LC-MS/MS is also instrumental in the simultaneous quantification of mesalamine (5-ASA) and its metabolite, N-acetyl mesalamine, in human plasma, demonstrating the power of this technique for analyzing related aminosalicylates and their metabolic products. The nature of the solvent system in the LC mobile phase can have a significant effect on the signal intensity in electrospray ionization (ESI) for p-aminosalicylic acid. researchgate.netrsc.org
The following tables provide details on validated analytical methods for the quantification of p-aminosalicylic acid and its primary metabolite.
Table of HPLC Method Parameters for PAS and AcPAS Quantification nih.gov
| Parameter | Details |
| Instrumentation | HPLC with fluorescence detection |
| Column | Reversed-phase C18 |
| Sample Preparation | One-step protein precipitation |
| Matrices | Plasma, Cerebrospinal Fluid (CSF), Tissues |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL (Plasma), 17 ng/g (Tissues) |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Table of LC-MS/MS Method Validation for PAS Quantification in Human Plasma psu.edu
| Parameter | Result |
| Extraction Technique | Protein Precipitation |
| Chromatography | Phenomenex Synergi Hydro-RP column |
| Mobile Phase | Isocratic (Methanol:Water:Formic Acid) |
| Detection | AB Sciex API 3000 Mass Spectrometer (MRM mode) |
| Mean Extraction Yield | ~100.3% (CV% = 3.3) |
| Analyte Stability (in plasma at -80°C) | Stable for 21 months |
| Analyte Stability (room temperature) | Stable for up to 21 hours |
These advanced analytical methodologies are essential for elucidating the pharmacokinetic profile of this compound by accurately measuring its active form and major metabolite in various biological samples.
Mechanistic Elucidation of Isopropyl P Aminosalicylate S Biological Activity Preclinical
Potential for Resistance Development (in related aminosalicylates)
The development of microbial resistance to antimicrobial agents is a significant challenge in chemotherapy. For aminosalicylates, particularly the well-studied compound p-aminosalicylic acid (PAS), resistance mechanisms have been investigated extensively, primarily in Mycobacterium tuberculosis. As a structural analog, Isopropyl p-aminosalicylate's efficacy may be compromised by similar resistance pathways. Preclinical research has identified several key mechanisms through which resistance to PAS can emerge, predominantly involving genetic alterations that affect drug activation, target interaction, and cellular concentration.
The primary mode of action for PAS involves its role as a prodrug that, once activated, targets the folate biosynthesis pathway in M. tuberculosis. researchgate.net PAS is processed by enzymes in this pathway to create a fraudulent metabolite that inhibits dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis. nih.gov Consequently, resistance mechanisms are frequently linked to modifications within this metabolic cascade. researchgate.netnih.gov
Key mechanisms contributing to resistance in related aminosalicylates include:
Alterations in Drug Bioactivation: Mutations in enzymes required to convert the prodrug into its active, inhibitory form.
Target Modification and Overexpression: Genetic changes in the target enzyme or related proteins that either prevent the drug from binding or overcome its inhibitory effect.
Reduced Intracellular Drug Accumulation: Changes in the bacterial cell membrane that limit drug uptake or actively expel the drug.
Metabolic Bypasses: Upregulation of alternative metabolic pathways that compensate for the drug-induced inhibition.
A multi-omics analysis of PAS-resistant M. tuberculosis strains has revealed that resistance can evolve through different pathways. In strains with mutations in the folC gene, resistance is associated with reduced bioactivation of PAS and decreased drug uptake via the suppression of membrane transport proteins. nih.gov In contrast, strains without folC mutations may develop resistance by overexpressing key enzymes in the folate pathway and taking up exogenous metabolites to bypass the drug's inhibitory action. nih.gov
Studies on clinical isolates have shown that a significant portion of PAS resistance can be attributed to specific genetic mutations. An analysis of 208 PAS-resistant isolates found that 61.1% had mutations in the folate pathway genes folC, thyA, or ribD. nih.govasm.org However, other research indicates that a substantial number of resistant isolates lack mutations in the most commonly associated genes, suggesting that alternative or yet-to-be-identified mechanisms are also involved. nih.govasm.org
Table of Genes Associated with p-Aminosalicylic Acid Resistance
| Gene | Encoded Protein | Function in Folate Pathway | Mechanism of Resistance | References |
| folC | Dihydrofolate Synthase (DHFS) / Dihydropteroate (B1496061) Synthase (DHPS) | Required for bioactivation of PAS prodrug. | Mutations in the substrate-binding pocket prevent the conversion of PAS to its active metabolite. | researchgate.netnih.gov |
| thyA | Thymidylate Synthase A | A major consumer of tetrahydrofolate, essential for thymine (B56734) synthesis. | Loss-of-function mutations decrease the demand on DHFR, rendering its inhibition by PAS less effective. | researchgate.netnih.govnih.gov |
| dfrA | Dihydrofolate Reductase (DHFR) | The primary target of the activated PAS metabolite. | Overexpression of DHFR negates the inhibitory effect of the active drug metabolite. | researchgate.netnih.gov |
| ribD | Riboflavin Biosynthesis Protein | C-terminal domain has DHFR-like activity. | Overexpression provides an alternative reductase that can bypass the inhibited DfrA. | researchgate.netnih.gov |
| Rv1258c | TAP Efflux Pump | Membrane transport protein. | Actively transports intracellular PAS out of the cell, reducing its effective concentration. | researchgate.net |
Prevalence of Mutations in PAS-Resistant M. tuberculosis Isolates
The frequency of specific genetic mutations can vary among resistant populations. The following table summarizes findings on the prevalence of mutations in key resistance-associated genes from studies of clinical isolates.
| Study Focus | Total Resistant Isolates Analyzed | Percentage with Mutations in Folate Pathway Genes (folC, thyA, ribD) | Percentage with thyA Mutations Only | Percentage with No Mutations in Analyzed Genes* | References |
| Systematic analysis of folate pathway genes | 208 | 61.1% | Not specified | 38.9% | nih.govasm.org |
| Analysis of folate and thymine biosynthesis pathway genes | Not specified | Not specified | 37% | 63% | nih.govasm.org |
*Analyzed genes included thyA, dfrA, folC, folP1, folP2, thyX, nhoA, aac(1), and aac(2) in the second study.
Structure Activity Relationship Sar Investigations of Isopropyl P Aminosalicylate and Its Analogues
Influence of the Isopropyl Ester Moiety on Pharmacological Activity and Disposition
The introduction of an isopropyl ester at the carboxylic acid position of p-aminosalicylic acid (PAS) significantly alters its physicochemical properties, which in turn affects its biological activity and how it is processed by the body. Esterification is a common prodrug strategy to enhance the lipophilicity of a parent drug, which can improve its absorption and distribution characteristics. However, the specific impact of the isopropyl group on the antimycobacterial activity of PAS has been a subject of investigation.
Research into a series of alkyl ester prodrugs of PAS has revealed that the size of the ester group is a critical determinant of antimycobacterial activity. While smaller esters, such as the ethyl ester, have been shown to possess excellent activity, this effect is not consistent with increasing alkyl chain length. In fact, a study demonstrated that increasing the size of the ester from an ethyl group to an isopropyl group resulted in the abolishment of antimycobacterial activity. nih.gov This suggests that while the ethyl ester may be effectively cleaved by mycobacterial esterases to release the active PAS, the bulkier isopropyl ester may not be a suitable substrate for these enzymes, preventing the release of the active drug at the target site. nih.gov
The disposition of isopropyl p-aminosalicylate is also expected to differ from that of the parent drug, PAS. The increased lipophilicity conferred by the isopropyl group could potentially lead to altered absorption and distribution patterns. However, the rapid clearance of PAS, primarily through N-acetylation by N-acetyltransferase-1 (NAT-1), is a major pharmacokinetic challenge. bohrium.com While esterification can improve bioavailability, it does not address this intrinsic rapid clearance mechanism. bohrium.comphysiciansweekly.com Therefore, even if this compound were efficiently absorbed, the released PAS would still be susceptible to rapid metabolic inactivation.
Substituent Effects on Biological Potency and Selectivity (e.g., positional isomers, other aryl substituents)
The biological potency and selectivity of p-aminosalicylate derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. While the core structure of PAS has rigid SAR requirements—highlighting the essential roles of the phenol (B47542) and carboxylic acid groups and the general intolerance for substitutions on the p-amino group (with the exception of a methyl group)—further modifications have been explored to enhance activity or overcome metabolic liabilities. nih.gov
In a study that synthesized a series of ester and amide derivatives of p-aminosalicylic acid, various substituents were introduced, and their effects on antimicrobial and antioxidant activities were evaluated. The findings from this research underscore the significant impact of different chemical moieties on the biological profile of the PAS scaffold. For instance, certain aryl esters, such as 4-methoxyphenyl-4-amino-2-hydroxybenzoate and 2-chlorophenyl-4-amino-2-hydroxybenzoate, demonstrated effective antifungal activity. researchgate.net In terms of antioxidant potential, the ethyl-4-amino-2-hydroxybenzoate was identified as the most potent among the tested ester derivatives. researchgate.net
The following table summarizes the antioxidant activity of selected ester derivatives of p-aminosalicylic acid from the aforementioned study:
| Compound ID | Substituent (Ester Group) | IC50 (µg/mL) |
| P1 | Methyl | 69.13 |
| P2 | Ethyl | 28.19 |
| P3 | Isopropyl | 62.18 |
| P4 | Propyl | 31.15 |
| P5 | Isobutyl | 60.13 |
| P6 | Butyl | 59.13 |
| P10 | Benzyl | 32.15 |
| P11 | 2-Methylphenyl | 48.13 |
| P12 | 3-Methylphenyl | 45.16 |
| P13 | 4-Methylphenyl | 43.19 |
| P14 | 2-Methoxyphenyl | 55.13 |
| P15 | 4-Methoxyphenyl | 52.18 |
| P16 | 2-Chlorophenyl | 49.16 |
| P17 | 4-Chlorophenyl | 46.13 |
| P18 | 2-Nitrophenyl | 58.13 |
| P19 | 4-Nitrophenyl | 56.19 |
Data sourced from a study on the synthesis and biological evaluation of para-amino salicylic (B10762653) acid analogues. researchgate.net
Regarding positional isomers, the placement of substituents on the aromatic ring is critical. For instance, in the development of mono-fluoro analogues of PAS, fluorination at the 3, 5, and 6 positions was explored to electronically deactivate the para-amino group and thus reduce the rate of N-acetylation. nih.gov Among these, 5-fluoro-PAS was found to be the most active, indicating a clear influence of the substituent's position on the desired biological effect. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgyoutube.comlibretexts.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that govern their biological effects.
In the context of p-aminosalicylic acid derivatives, QSAR studies have been conducted, although they have not specifically focused on this compound for antimycobacterial activity. One notable study developed a multivariate QSAR model for a series of 34 p-aminosalicylic acid derivatives as neuraminidase inhibitors for the H1N1 virus. researchgate.net This model was built using the Partial Least Squares (PLS) regression method and utilized descriptors selected by the Ordered Predictors Selection (OPS) algorithm. researchgate.net The robustness and predictive ability of the model were validated through leave-N-out cross-validation and y-randomization tests. researchgate.net
While the therapeutic target in this study (neuraminidase) is different from the target of PAS in Mycobacterium tuberculosis, the principles of the QSAR approach are transferable. The descriptors used in such models typically fall into several categories:
Electronic descriptors: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents.
Steric descriptors: Which quantify the size and shape of the molecule or its substituents.
Hydrophobicity descriptors: Like the partition coefficient (log P), which measures the lipophilicity of the compound.
A successful QSAR model for a series of p-aminosalicylate analogues could take the form of a linear equation, such as:
Biological Activity = c1(descriptor1) + c2(descriptor2) + ... + constant
Where 'c' represents the coefficient for each descriptor, indicating its relative importance and whether it positively or negatively contributes to the activity. Such models can guide the rational design of new derivatives with potentially improved potency.
Analog Design for Enhanced Efficacy or Modified Activity Profile
The design of analogues based on SAR and QSAR findings is a cornerstone of medicinal chemistry, aimed at improving the therapeutic properties of a lead compound. For p-aminosalicylic acid, a primary goal of analogue design has been to overcome its pharmacokinetic limitations, namely its rapid metabolic inactivation. bohrium.comphysiciansweekly.com
One successful strategy has been the modification of the PAS scaffold to reduce its susceptibility to N-acetylation by NAT-1. This has been approached in two main ways:
Steric hindrance: The introduction of a methyl group on the para-amino group (N-methyl PAS) was designed to sterically block the N-acetylation process. This modification resulted in a remarkable 59-fold increase in exposure (as measured by the area-under-the-curve, AUC) in preclinical models compared to PAS. nih.gov
Electronic deactivation: The placement of a fluorine atom on the aromatic ring was intended to electronically deactivate the para-amino group, thereby slowing down the rate of acetylation. Among the mono-fluorinated analogues, 5-fluoro-PAS showed the most promising profile, with an 11-fold decreased rate of inactivation by NAT-1, which translated to a 5-fold improvement in exposure. bohrium.comphysiciansweekly.com
Another approach to modifying the activity profile involves creating prodrugs that are activated by specific enzymes within the target pathogen. For example, an azide (B81097) analogue of PAS was designed with the hypothesis that it could be bioreductively activated within Mycobacterium tuberculosis. This strategy aims to bypass the host's metabolic pathways and achieve selective activation at the site of infection. nih.gov
The design of hydrophobic derivatives of p-aminosalicylic acid has also been explored to target different biological entities, such as in the development of neuraminidase inhibitors. nih.gov In this context, lipophilic side chains were introduced at the C-2 position, and the amino group at C-5 was sometimes converted to a guanidine (B92328) group. This highlights how the core p-aminosalicylate structure can be adapted to create compounds with entirely new activity profiles. nih.gov
Formulation and Drug Delivery System Research for Aminosalicylates
Polymeric Nanocarrier Systems for Controlled Release
Polymeric nanocarriers have emerged as a significant area of research for the controlled release of pharmaceuticals. nih.gov These systems are designed to encapsulate the active drug, protecting it from the harsh environment of the upper GIT and facilitating a sustained release at the target site. researchgate.net The use of biodegradable and biocompatible polymers is central to the development of these advanced delivery vehicles. researchgate.net
For aminosalicylates, polymeric nanoparticles and micelles can improve therapeutic outcomes by prolonging drug retention in the colon and reducing the frequency of administration. researchgate.netnih.gov Amphiphilic polymers can self-assemble into micellar structures that incorporate azo-linked 5-aminosalicylic acid (5-ASA) prodrugs, enabling controlled release triggered by colonic enzymes. nih.gov These nanocarriers, typically under 100 nm in size, can exhibit excellent stability in gastric and intestinal fluids while releasing the drug over an extended period (e.g., 24 hours) in the colon. nih.gov This approach not only ensures localized drug action but also helps in restoring the integrity of the colonic barrier. nih.gov
Table 1: Examples of Polymeric Nanocarrier Systems for Aminosalicylate Delivery
| Nanocarrier Type | Polymer Used | Release Mechanism | Key Findings |
| Micelles | Amphiphilic polymers | Enzyme-triggered (Azoreductase) | Sustained 5-ASA release over 24 hours in colonic fluids; prolonged retention in inflamed colon tissue. nih.gov |
| Nanoparticles | Chitosan (B1678972), Alginate, Poly(lactic-co-glycolic acid) (PLGA) | pH-dependent swelling, enzymatic degradation | Protects drug from upper GIT degradation; potential for site-specific targeting. researchgate.net |
| Polymerized Ionic Liquids (PILs) | Choline-based PILs | Ion exchange | Can be modified to create pharmaceutically active systems with anions of drugs like p-aminosalicylate. nih.gov |
Prodrug Design for Targeted Delivery
The prodrug approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor stability or lack of site specificity. mdpi.comsciencepublishinggroup.com A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. mdpi.com This strategy is particularly effective for targeting aminosalicylates to the colon, thereby improving bioavailability at the site of action while minimizing systemic absorption. nih.govnih.gov
Classical prodrug design involves covalently linking the active drug to a carrier molecule. nih.gov This modification alters the physicochemical properties of the drug, preventing its absorption in the stomach and small intestine. eurekaselect.comnih.gov Once the prodrug reaches the colon, specific local conditions trigger the cleavage of the covalent bond, releasing the active aminosalicylate. nih.gov This targeted approach has led to the development of successful aminosalicylate prodrugs like sulfasalazine, olsalazine (B1677275), and balsalazide (B1667723). nih.govmdpi.com
The most prominent prodrug strategy for colon-specific delivery of aminosalicylates involves the formation of an azo bond (-N=N-). ijpsonline.com This approach connects the aminosalicylate to a carrier molecule, which can be another aminosalicylate molecule, an inert compound, or another active compound. nih.govijpsonline.com The resulting azo-prodrug is poorly absorbed in the upper GIT due to its increased molecular size and hydrophilicity. eurekaselect.comnih.gov
The azo bond is chemically stable in the sterile and acidic environment of the stomach and the enzyme-rich small intestine. nih.gov However, upon reaching the colon, the rich microflora produce azoreductase enzymes that cleave the azo bond, releasing the active aminosalicylate and the carrier molecule. ijpsonline.com Sulfasalazine, the first successful azo-prodrug, links 5-ASA to sulfapyridine (B1682706). nih.govijpsonline.com While effective, the side effects associated with the sulfapyridine carrier prompted the development of newer azo-prodrugs like olsalazine (two 5-ASA molecules linked together) and balsalazide (5-ASA linked to an inert carrier). nih.govmdpi.com
Table 2: Research Findings on Aminosalicylate Azo-Prodrugs
| Prodrug Example | Carrier Moiety | Activation Enzyme | Key Research Finding |
| Sulfasalazine | Sulfapyridine | Bacterial Azoreductase | Successfully delivers 5-ASA to the colon, but the carrier can cause side effects. nih.govijpsonline.com |
| Olsalazine | A second 5-ASA molecule | Bacterial Azoreductase | Avoids carrier-related side effects by releasing two molecules of active drug. nih.govnih.gov |
| Balsalazide | 4-aminobenzoyl-β-alanine (inert) | Bacterial Azoreductase | Delivers 5-ASA to the colon with an inert, non-toxic carrier. nih.gov |
| Histidine-5-ASA Azo Conjugate | L-histidine | Bacterial Azoreductase | Showed negligible release in acidic pH, minimal release at pH 7.4, and almost complete release (85.6%) in rat fecal matter. ijpsonline.com |
pH-Dependent Release Systems
Another widely used strategy for colonic drug delivery utilizes the natural pH gradient of the GIT. mdpi.com The stomach has a highly acidic pH (1-3.5), which gradually increases along the small intestine to become near-neutral or slightly alkaline in the terminal ileum and colon (pH 6.4-7.5). mdpi.comnih.gov This physiological difference can be exploited by using pH-sensitive polymers to coat tablets, capsules, or pellets containing aminosalicylates. tandfonline.comresearchgate.net
These polymeric coatings are designed to be insoluble at the low pH of the stomach and proximal small intestine, preventing premature drug release. mdpi.com As the dosage form travels down the GIT and reaches the higher pH environment of the distal small intestine and colon, the polymer coating dissolves, releasing the encapsulated drug. nih.gov The most common pH-sensitive polymers used for this purpose are methacrylic acid copolymers, such as the Eudragit® series. mdpi.com Different grades of these polymers dissolve at different pH thresholds, allowing for precise targeting of drug release to specific regions of the intestine. mdpi.comnih.gov
Table 3: pH-Sensitive Polymers for Aminosalicylate Delivery
| Polymer | Dissolution pH Threshold | Target Release Site | Key Characteristics |
| Eudragit® L100 | > 6.0 | Distal Small Intestine / Colon | Anionic copolymer of methacrylic acid and methyl methacrylate. nih.gov |
| Eudragit® S100 | > 7.0 | Colon | Anionic copolymer of methacrylic acid and methyl methacrylate; targets the terminal ileum and colon. mdpi.comnih.gov |
| Eudragit® L100-S100 Combination | pH 6.8 - 7.2 | Colon | Combinations allow for more precise control over the pH at which drug release is initiated. nih.gov |
| Hyaluronic Acid-based Hydrogels | pH > 6.8 | Colon | Swell and release the drug in the higher pH of the colon; biodegradable. acs.org |
Enzyme-Responsive Delivery Systems (e.g., Bacterial Degradation)
Beyond azoreductases, the vast and diverse enzymatic activity of the colonic microbiota can be harnessed for targeted drug delivery. nih.gov This approach involves formulating drugs within matrices or as prodrugs that are specifically degraded by enzymes unique to the colon, such as glycosidases, cellulases, and pectinases. rsc.org
Polysaccharides like chitosan, pectin (B1162225), dextran (B179266), and guar (B607891) gum are resistant to digestion by human enzymes in the upper GIT but are readily degraded by bacterial enzymes in the colon. nih.gov When used as a coating or matrix for aminosalicylate formulations, these polymers protect the drug during its transit through the stomach and small intestine. nih.gov Upon reaching the colon, microbial enzymes break down the polysaccharide matrix, triggering the release of the active drug. rsc.org This strategy can be combined with pH-sensitive systems to create dual-responsive delivery vehicles that offer even greater targeting specificity. nih.gov
Table 4: Enzyme-Responsive Polymers for Drug Delivery
| Polymer/System | Triggering Enzyme(s) | Mechanism of Action |
| Dextran-based Hydrogels | Dextranase | Enzymatic cleavage of dextran bonds leads to hydrogel swelling and degradation, releasing the drug. rsc.org |
| Chitosan | Chitosanase, Lysozyme | Biodegradation of the chitosan matrix by colonic microflora. nih.gov |
| Pectin | Pectinase | Degradation of the pectin carrier releases the entrapped drug. |
| Peptide-based linkers | Specific proteases (e.g., MMPs) | Cleavage of enzyme-sensitive peptide linkers in a prodrug or hydrogel system. nih.govresearchgate.net |
Innovative Formulation Approaches for Optimized Bioavailability
Optimizing the bioavailability of orally administered drugs is a central goal of pharmaceutical formulation. upm-inc.cominnovationaljournals.com For aminosalicylates intended for local action in the colon, the objective is to maximize local bioavailability while minimizing systemic absorption. mdpi.com For other drugs, the goal is to enhance systemic absorption. nih.gov Innovative strategies focus on improving drug solubility, dissolution rate, and membrane permeation. hilarispublisher.com
Lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of poorly water-soluble drugs. nih.govhilarispublisher.com These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GIT. nih.gov By presenting the drug in a solubilized state, these formulations can enhance absorption. nih.gov
Another advanced approach is the use of amorphous solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix in a non-crystalline, amorphous state. hilarispublisher.com This high-energy form has greater apparent solubility and a faster dissolution rate compared to the crystalline form, which can lead to improved bioavailability. upm-inc.com Nanotechnology also offers powerful tools, with techniques like nanosizing—reducing drug particle size to the nanometer range—dramatically increasing the surface area for dissolution. upm-inc.com
Table 5: Innovative Bioavailability Enhancement Strategies
| Formulation Strategy | Principle | Advantages |
| Amorphous Solid Dispersions | Dispersing the drug in a hydrophilic carrier to maintain it in a more soluble, non-crystalline form. hilarispublisher.com | Enhances solubility and dissolution rate; prevents recrystallization. upm-inc.com |
| Lipid-Based Systems (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms an emulsion in the GIT. nih.gov | Improves solubilization of hydrophobic drugs; can enhance lymphatic transport. upm-inc.com |
| Nanoparticle Engineering | Reducing drug particle size to the sub-micron level. upm-inc.com | Increases surface area, leading to faster dissolution and improved absorption. innovationaljournals.com |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity. nih.gov | Increases the aqueous solubility of poorly soluble drugs. |
Future Perspectives in Isopropyl P Aminosalicylate Research
Advancements in Synthetic Methodologies
Future research into Isopropyl p-aminosalicylate will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. While traditional esterification methods are effective, advancements can be made to improve yield, purity, and versatility.
One promising avenue is the refinement of methods utilizing reactive intermediates. A documented approach for preparing PAS esters involves reacting p-(thionylamino)-salicylic acid chloride with the desired alcohol, in this case, isopropyl alcohol. google.com This method proceeds by forming the p-thionylamino-salicylic acid ester, which is then hydrolyzed with water to yield the final p-aminosalicylic acid ester, splitting off sulfur dioxide in the process. google.com Future work could optimize reaction conditions, solvent choice, and purification techniques to make this route more applicable for industrial-scale production.
Another area for advancement is the exploration of enzyme-catalyzed synthesis. Lipases and esterases could offer a highly specific and mild alternative to chemical catalysts, potentially reducing the formation of byproducts and simplifying downstream processing. This biocatalytic approach aligns with the growing trend of "green chemistry" in pharmaceutical manufacturing.
Furthermore, inspiration can be drawn from the synthesis of related polymer-based drug delivery systems. For instance, solution polymerization has been used to create poly(anhydride-esters) based on aminosalicylic acid, designed for controlled release applications. nih.gov Applying similar polymer chemistry concepts to this compound could lead to the development of novel materials where the drug is integrated into a polymer backbone, offering new therapeutic delivery options. Similarly, novel co-precipitation methods, such as those used to create nanocomposites of PAS with magnesium layered hydroxides, could be adapted to enhance the formulation and delivery of its isopropyl ester. nih.gov
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Thionylamino Intermediate | High reactivity, established route. google.com | Optimization of reaction conditions, scalability, waste reduction. |
| Enzymatic Catalysis | High specificity, mild conditions, environmentally friendly. | Screening for suitable enzymes, process optimization, cost-effectiveness. |
| Polymer Conjugation | Potential for controlled release, novel delivery systems. nih.gov | Development of biocompatible polymers, characterization of release kinetics. |
| Nanocomposite Formulation | Enhanced stability and delivery. nih.gov | Adaptation of co-precipitation methods, in-vitro/in-vivo evaluation. |
Deeper Exploration of Molecular Interactions and Target Engagement
A critical frontier in this compound research is the precise characterization of its molecular mechanism of action. As an ester of p-aminosalicylic acid, it is strongly hypothesized to function as a prodrug, being hydrolyzed in vivo to release the active PAS moiety. The primary target of PAS in Mycobacterium tuberculosis has been identified as the folate biosynthesis pathway. nih.gov
Future research must confirm this bioactivation pathway for the isopropyl ester and explore its efficiency. The central mechanism involves PAS acting as a substrate for two key enzymes: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS). This leads to the production of a hydroxyl dihydrofolate antimetabolite, which subsequently inhibits the activity of a third enzyme, dihydrofolate reductase (DHFR). nih.gov This multi-step inhibition cascade is a novel and unusual mechanism that warrants deeper investigation for all PAS derivatives. Studies should be designed to quantify the rate of hydrolysis of this compound and confirm that the resulting PAS engages these enzymatic targets effectively.
Beyond its role in tuberculosis, the broader pharmacology of aminosalicylates suggests other potential targets. Aminosalicylic acid and its derivatives have been noted to interact with cyclooxygenase (COX) enzymes, prostaglandin (B15479496) synthases, and various kinases. nih.govdrugbank.com Future studies should employ target engagement assays, such as cellular thermal shift assays (CETSA) or activity-based protein profiling, to screen for additional molecular targets of this compound. This could reveal novel therapeutic applications beyond its traditional antimicrobial role, potentially in inflammatory conditions, aligning with the known use of other aminosalicylates in treating inflammatory bowel disease. ovid.comresearchgate.net
| Potential Molecular Target | Mechanism of Action | Implication for this compound |
| Dihydrofolate Reductase (DHFR) | Inhibition by a PAS-derived antimetabolite. nih.gov | Primary target for antitubercular activity; requires confirmation of prodrug activation. |
| Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis. nih.gov | Potential anti-inflammatory effects. |
| Prostaglandin G/H Synthase | Modulation of inflammatory pathways. drugbank.com | Possible application in inflammatory diseases. |
| NF-κB Pathway | Inhibition of key inflammatory signaling. mdpi.com | Broader anti-inflammatory and immunomodulatory potential. |
Development of Novel Analogues with Improved Preclinical Profiles
The development of novel analogues based on the this compound scaffold is a key strategy to overcome the limitations of the parent drug, PAS. The primary challenges with PAS are its moderate bioavailability and rapid metabolic inactivation, which necessitates high daily doses and leads to significant gastrointestinal side effects. physiciansweekly.combohrium.com
Future research will focus on two main areas of analogue development:
Prodrug Optimization: While this compound is itself a simple ester prodrug, more sophisticated prodrug strategies can be explored. Research on PAS has shown that pivoxyl (pivaloyloxymethyl) ester prodrugs can achieve nearly complete oral absorption. physiciansweekly.combohrium.com Synthesizing a pivoxyl analogue of this compound could significantly enhance its bioavailability.
Scaffold Modification: The core p-aminosalicylate structure can be modified to improve its intrinsic properties. A major route of PAS inactivation is N-acetylation by the enzyme N-acetyltransferase-1 (NAT-1). physiciansweekly.combohrium.com Strategic modifications, such as the introduction of a fluorine atom at the 5-position of the aromatic ring (5-fluoro-PAS), have been shown to decrease the rate of NAT-1 inactivation by 11-fold, leading to a 5-fold improvement in drug exposure in preclinical models. physiciansweekly.combohrium.com Applying similar halogenation or steric hindrance strategies to the this compound backbone could yield analogues with substantially improved pharmacokinetic profiles.
A study focused on synthesizing various ester and amide derivatives of PAS identified compounds with enhanced antibacterial and antifungal activities, demonstrating the potential for discovering analogues with a broader spectrum of activity. researchgate.net For example, the derivative 5-acetamido-2-(propyl carbamoyl) phenyl acetate (B1210297) was found to be a highly effective antibacterial agent. researchgate.net This highlights the value of systematic structure-activity relationship (SAR) studies in guiding the design of more potent compounds.
| Analogue Strategy | Rationale | Example from PAS Research |
| Advanced Prodrugs | Enhance oral bioavailability and reduce gut exposure. physiciansweekly.combohrium.com | Pivoxyl ester prodrugs showed quantitative absorption. physiciansweekly.combohrium.com |
| Scaffold Fluorination | Block metabolic inactivation by NAT-1. physiciansweekly.combohrium.com | 5-fluoro-PAS exhibited an 11-fold decreased rate of inactivation. physiciansweekly.combohrium.com |
| Ester/Amide SAR | Broaden antimicrobial spectrum and potency. researchgate.net | Phenyl esters showed effective antifungal activity. researchgate.net |
| Imines and Ureas | Target drug-resistant mycobacterial strains. cuni.cz | Novel PAS-based imines were active against multidrug-resistant TB. cuni.cz |
Integration of Computational Chemistry in Compound Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating modern drug discovery and will be pivotal in the future development of this compound analogues. These in silico methods can predict molecular properties, simulate drug-target interactions, and guide synthetic efforts, thereby reducing the time and cost associated with traditional trial-and-error approaches.
A key application will be the use of Quantitative Structure-Activity Relationship (QSAR) models. By analyzing a dataset of related aminosalicylate compounds and their biological activities, 3D-QSAR models can be built to identify the key structural features (e.g., steric, electrostatic) that govern potency. mdpi.com Such models can predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. This approach has been successfully used to study p-aminosalicylic acid derivatives as neuraminidase inhibitors. researchgate.net
Molecular docking simulations will be essential for understanding and improving target engagement. For instance, docking studies could be used to model how this compound and its metabolites fit into the active site of DHFR or COX enzymes. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other binding forces, providing insights that can guide the design of new analogues with higher binding affinity and selectivity. nih.gov
Furthermore, computational methods like Density Functional Theory (DFT) can be used to design and evaluate the stability and electronic properties of novel prodrugs. mdpi.com This approach could be used to design an esterase-activated prodrug of this compound with optimal lipophilicity for topical delivery and predictable cleavage kinetics in the target tissue. The integration of these computational tools will enable a more rational, hypothesis-driven approach to the design and optimization of the next generation of aminosalicylate-based therapeutics.
Q & A
Q. What validated analytical methods are recommended for quantifying Isopropyl p-aminosalicylate in biological matrices?
Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. Key steps include:
- Sample preparation : Deproteinize biological samples (e.g., plasma) using acetonitrile or methanol to minimize matrix interference .
- Column selection : Reverse-phase C18 columns are optimal for separating polar derivatives.
- Validation parameters : Assess linearity (1–100 µg/mL), intra-day precision (<5% RSD), and recovery (>90%) using spiked samples. Include stability tests under varying pH and temperature conditions to ensure reliability .
Q. What is the optimal lab-scale synthesis route for this compound?
Answer: The esterification of p-aminosalicylic acid with isopropyl alcohol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) is effective:
Q. How can researchers ensure compound stability during pharmacokinetic (PK) studies?
Answer:
- Storage : Store lyophilized samples at -20°C in amber vials to prevent photodegradation.
- Stability-indicating assays : Use HPLC with photodiode array detection to monitor degradation products (e.g., free p-aminosalicylic acid) .
- Buffering : Prepare solutions at pH 6.5–7.0 to minimize hydrolysis in aqueous media .
Advanced Research Questions
Q. How should researchers address contradictions in reported antimicrobial efficacy data for this compound?
Answer: Contradictions often arise from:
- Strain variability : Use standardized microbial strains (e.g., ATCC references) and report minimum inhibitory concentrations (MICs) with 95% confidence intervals.
- Experimental design : Adopt CLSI guidelines for broth microdilution assays, including consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs).
- Statistical analysis : Apply multivariate regression to account for confounding variables (e.g., pH, solvent carrier) and report effect sizes alongside p-values to avoid overinterpretation .
Q. What mechanistic studies are critical to elucidate the compound’s anti-inflammatory action?
Answer:
- In vitro models : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α suppression via ELISA. Include dose-response curves (0.1–100 µM) and compare to reference inhibitors (e.g., dexamethasone).
- Pathway analysis : Perform Western blotting to assess NF-κB nuclear translocation and COX-2 expression. Validate findings with siRNA knockdown or pharmacological inhibitors .
- Data rigor : Replicate experiments across three independent cell passages and use blinded analysis to reduce bias .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing regimens in preclinical studies?
Answer:
- Study design : Collect serial blood/tissue samples at 0, 2, 4, 8, and 24 hrs post-administration. Measure plasma protein binding (>85% expected) to adjust free drug concentrations.
- Modeling tools : Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, Cₘₐₓ, and half-life. Link PK data to PD endpoints (e.g., bacterial load reduction) via Emax models.
- Validation : Compare simulated human exposure profiles to preclinical data using allometric scaling .
Methodological Considerations
Q. What statistical approaches mitigate risks of false positives in high-throughput screening assays?
Answer:
- Multiple testing correction : Apply Benjamini-Hochberg FDR control (α = 0.05) to adjust for family-wise error rates.
- Power analysis : Ensure sample sizes (n ≥ 6 per group) achieve 80% power for detecting ≥50% efficacy differences.
- Blinding : Randomize plate layouts and use automated readers to minimize operator bias .
Q. How should researchers design stability studies to meet ICH guidelines?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days.
- Analytical thresholds : Specify acceptance criteria for degradation products (<2% for major impurities).
- Documentation : Include raw chromatograms and stability-indicating method validation data in regulatory submissions .
Q. What in silico tools are effective for predicting drug-drug interactions (DDIs) involving this compound?
Answer:
- CYP450 inhibition assays : Use liver microsomes to assess inhibition of CYP3A4/2D6.
- Software : Employ Simcyp or GastroPlus to simulate DDIs based on hepatic extraction ratio (EH > 0.3) and enzyme kinetics (Km, Vmax).
- Validation : Compare predictions to clinical data from co-administered drugs (e.g., rifampicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
